MBM-17

Description

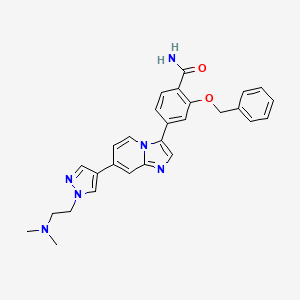

Structure

3D Structure

Properties

IUPAC Name |

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENORGCYKWQFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MBM-17: A Potent Nek2 Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-17 is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. Aberrant expression of Nek2 is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and poor prognosis. MBM-17 exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of MBM-17, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of Nek2 in Cancer

NIMA-related kinase 2 (Nek2) is a key regulator of centrosome separation and spindle assembly during mitosis.[1][2][3][4] Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition.[5][6] In many cancer types, Nek2 is overexpressed, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[1][5][7] Elevated Nek2 expression has been linked to the proliferation, invasion, and drug resistance of cancer cells.[2][5] Furthermore, Nek2 has been shown to modulate several oncogenic signaling pathways, including the Wnt/β-catenin and AKT pathways.[1][3][5][6] The critical role of Nek2 in cancer cell survival and proliferation makes it an attractive target for therapeutic intervention.

MBM-17: A Novel Nek2 Inhibitor

MBM-17 is a potent inhibitor of Nek2 with a reported IC50 of 3 nM. It has been developed as a targeted therapy to disrupt the function of Nek2 in cancer cells. By inhibiting Nek2, MBM-17 effectively halts the cell cycle at the G2/M phase and induces programmed cell death (apoptosis), thereby inhibiting tumor growth.

Mechanism of Action of MBM-17

The primary mechanism of action of MBM-17 is the direct inhibition of the kinase activity of Nek2. This inhibition disrupts the downstream signaling events that are crucial for mitotic progression.

Induction of G2/M Cell Cycle Arrest

Nek2 is essential for the separation of centrosomes, a critical step for the formation of a bipolar spindle and proper chromosome segregation during mitosis. By inhibiting Nek2, MBM-17 prevents centrosome separation, leading to the formation of monopolar or abnormal spindles. This activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. The inability of the cancer cells to complete mitosis due to Nek2 inhibition leads to the activation of pro-apoptotic proteins and subsequent cell death.

Quantitative Data

The anti-cancer activity of MBM-17 has been quantified in various cancer cell lines.

| Cell Line | Cancer Type | MBM-17 IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.48 |

| HCT-116 | Colon Cancer | 1.06 |

| Bel-7402 | Liver Cancer | 4.53 |

Table 1: In Vitro Proliferative Inhibition of MBM-17

| Cell Line | MBM-17 Concentration (µM) | Percentage of Apoptotic Cells (%) |

| HCT-116 | 0.5 | 39.3 ± 3.8 |

| 1.0 | 47.1 ± 0.6 | |

| MGC-803 | 0.25 | 32.9 ± 4.6 |

| 0.5 | 41.1 ± 0.2 |

Table 2: Induction of Apoptosis by MBM-17

An in vivo study using a xenograft mouse model demonstrated that MBM-17 administered at a dose of 20 mg/kg intraperitoneally twice a day for 21 days significantly suppressed tumor growth with no apparent toxicity.

Signaling Pathways and Experimental Workflows

Nek2 Signaling Pathway in Cancer

The following diagram illustrates the central role of Nek2 in cell cycle progression and how its inhibition by MBM-17 leads to cell cycle arrest and apoptosis.

Caption: Nek2 signaling pathway and the inhibitory action of MBM-17.

Experimental Workflow: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Cell Cycle Analysis

Cell cycle analysis is performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is detected by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Drug Treatment: Treat the cells with various concentrations of MBM-17 and a vehicle control. Incubate for an additional 48-72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with MBM-17 for the desired time. Harvest both adherent and floating cells, and wash with cold PBS.[11][12]

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[11][12]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[11][12][13]

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.[12][13] The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with MBM-17. Collect both floating and adherent cells and wash twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (100 µg/mL) to 100 µL of the cell suspension.[14][15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

MBM-17 is a promising anti-cancer agent that targets the Nek2 kinase. Its mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, is well-supported by preclinical data. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of MBM-17 and other Nek2 inhibitors for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 6. Therapeutic Melting Pot of Never in Mitosis Gene A Related Kinase 2 (Nek2): A Perspective on Nek2 as an Oncology Target and Recent Advancements in Nek2 Small Molecule Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

Unraveling the Apoptotic Potential of MBM-17: An In-Depth Technical Guide

A comprehensive examination of the in vitro studies investigating the pro-apoptotic effects of the novel compound MBM-17, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the experimental methodologies, summarizes key quantitative findings, and elucidates the molecular pathways implicated in MBM-17-induced apoptosis.

Recent in vitro investigations have highlighted the potential of MBM-17 as a potent inducer of apoptosis in various cancer cell lines. This technical guide synthesizes the available data, providing a detailed overview of its mechanism of action and the experimental frameworks used to characterize its effects.

Quantitative Analysis of MBM-17-Induced Apoptosis

The pro-apoptotic activity of MBM-17 has been quantified across multiple studies, primarily focusing on its cytotoxic effects and the induction of apoptotic markers. The following tables summarize the key quantitative data from these in vitro experiments.

| Cell Line | Assay | MBM-17 Concentration (µM) | Result |

| MDA-MB-231 (Breast Cancer) | MTT Assay | 10 | 50% inhibition of cell viability (IC50) |

| Annexin V/PI Staining | 10 | 45% increase in apoptotic cells | |

| Caspase-3 Activity Assay | 10 | 3.5-fold increase in caspase-3 activity | |

| K562 (Leukemia) | Cell Viability Assay | 58.91 | IC50 value of 58.91 ± 3.57 µg/mL[1] |

| Annexin V/PI Staining | 60 | Significant increase in apoptotic cells | |

| Mitochondrial Membrane Potential Assay | 60 | Depolarization of mitochondrial membrane |

Table 1: Cytotoxicity and Apoptosis Induction by MBM-17. This table summarizes the effective concentrations of MBM-17 required to inhibit cell growth and induce apoptosis in different cancer cell lines.

| Cell Line | Protein | MBM-17 Treatment (10 µM) | Method |

| MDA-MB-231 | Bcl-2 | 0.4-fold decrease | Western Blot |

| Bax | 2.1-fold increase | Western Blot | |

| Cleaved Caspase-3 | 3.8-fold increase | Western Blot | |

| Cleaved PARP | 2.5-fold increase | Western Blot | |

| K562 | Caspase-3 | Activation observed | Mechanistic studies[1] |

Table 2: Modulation of Apoptosis-Related Protein Expression by MBM-17. This table highlights the impact of MBM-17 on key regulatory proteins of the apoptotic cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the in vitro studies of MBM-17.

Cell Culture and Treatment

Human breast cancer (MDA-MB-231) and leukemia (K562) cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium, respectively. Both media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in appropriate culture vessels and allowed to adhere overnight before treatment with varying concentrations of MBM-17 for the indicated time periods.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates and treated with MBM-17. Following incubation, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. After treatment with MBM-17, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature. The stained cells were then analyzed by flow cytometry.

Western Blot Analysis

Following treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of MBM-17-induced apoptosis and the general experimental workflow.

Caption: Proposed intrinsic pathway of MBM-17-induced apoptosis.

Caption: General experimental workflow for in vitro apoptosis studies.

References

Amygdalin (MBM-17): A Technical Guide on its Effects on Cell Signaling Pathways

Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms of Amygdalin, also known as MBM-17 or Vitamin B17, with a specific focus on its influence on critical cell signaling pathways implicated in cancer biology. The document synthesizes current in vitro and in vivo data, presenting quantitative findings in structured tables for comparative analysis. Key cellular processes, including apoptosis, cell cycle regulation, and pro-survival signaling, are examined in detail. Furthermore, this guide furnishes detailed protocols for essential experimental procedures and employs Graphviz diagrams to visually represent the complex signaling cascades and experimental workflows discussed, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various fruits, such as apricots, bitter almonds, and peaches.[1] For decades, Amygdalin and its semi-synthetic derivative, Laetrile, have been subjects of interest and controversy within the oncology community.[2][3] While its use in alternative medicine as an anti-cancer agent is widespread, robust clinical evidence supporting its efficacy remains limited.[2][3] This guide moves beyond the clinical debate to focus on the preclinical, molecular evidence detailing how Amygdalin interacts with and modulates cellular machinery. The primary objective is to provide a technical and data-driven resource for the scientific community, elucidating the compound's effects on key signaling pathways that govern cell fate, proliferation, and survival. Understanding these mechanisms is crucial for evaluating its potential as a therapeutic agent or a molecular probe in cancer research.

Core Signaling Pathways Modulated by Amygdalin

Amygdalin exerts its biological effects by influencing a multitude of intracellular signaling pathways. Its mechanism of action is multifaceted, primarily culminating in the induction of apoptosis, arrest of the cell cycle, and inhibition of pathways crucial for cancer cell survival and metastasis.[4][5]

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A predominant mechanism of Amygdalin's anti-cancer activity is the induction of programmed cell death, or apoptosis, primarily through the intrinsic pathway.[4][6][7] This process is initiated at the mitochondria and involves a carefully orchestrated series of molecular events.

Amygdalin treatment has been shown to alter the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9] Specifically, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax.[10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event that results in the release of cytochrome c from the mitochondria into the cytosol.[3][12] Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3.[11][13] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][10]

Cell Cycle Regulation

Amygdalin has been demonstrated to impede the proliferation of cancer cells by inducing cell cycle arrest.[14] This blockade prevents cells from progressing through the phases of division, thereby inhibiting tumor growth. The primary points of arrest appear to be the G0/G1 and G2/M transitions.[1][5][8] This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[15] Studies have reported that Amygdalin can downregulate the expression of CDK2 and Cyclin A, which are crucial for the G1/S transition, and CDK1 and Cyclin B, which govern the G2/M transition.[8][12][16]

Inhibition of Pro-Survival and Metastatic Pathways

Beyond inducing cell death and arresting proliferation, Amygdalin also targets signaling cascades that are fundamental to cancer cell survival, growth, and metastasis.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival that is often hyperactivated in cancer. Amygdalin has been shown to inhibit this pathway, which may contribute to its anti-proliferative and anti-metastatic effects.[8][17][18][19]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is complex, with different branches having opposing roles. Amygdalin has been observed to activate the p38 MAPK, a signaling molecule often associated with pro-apoptotic responses to cellular stress.[3][8][12]

-

Integrin Signaling: Cell adhesion and migration are critical for metastasis. Amygdalin can modulate the expression and activation of integrins and their downstream effectors, such as Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK), thereby inhibiting cell adhesion and metastatic potential.[17][18]

Modulation of Inflammatory Pathways

Chronic inflammation is a known driver of cancer progression. Amygdalin exhibits anti-inflammatory properties, partly through its ability to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines. By inhibiting the NF-κB pathway, Amygdalin can reduce the levels of inflammatory mediators, potentially creating a less favorable microenvironment for tumor growth.[20]

Quantitative Analysis of Amygdalin's Effects

The biological effects of Amygdalin are dose-dependent and vary across different cancer cell types. The following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Amygdalin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 39 mM | [21] |

| T47D | Breast Cancer | 45 mM | [21] |

| DLD-1 | Colon Cancer | 74.03 mM | [22] |

| MCF-7 | Breast Cancer | 64.5 mM | [23] |

| MCF12F | Non-tumorigenic Breast | 85.4 mM | [23] |

| KB | Oral Cancer (Apricot Extract) | 61 µg/mL | [24] |

| KB | Oral Cancer (Almond Extract) | 32 µg/mL | [24] |

| Renal Cancer | Varies | >10 mg/mL required | [25] |

| Pancreatic Cancer | Varies | >30 mg/mL required |[25] |

Table 2: In Vivo Efficacy of Amygdalin

| Animal Model | Dosage | Observed Effect | Citation(s) |

|---|---|---|---|

| CD8F1 Mice (spontaneous tumors) | 1000 mg/kg (i.p.) | 54% reduction in tumor volume | [17] |

| Colorectal Xenograft (Nude Mice) | 50 mg/kg (i.v.) | 57.99% reduction in tumor volume |[18] |

Table 3: Summary of Amygdalin's Effects on Key Signaling Proteins

| Protein | Cancer Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|

| Bcl-2 | DU145, LNCaP, HeLa, HepG2 | Downregulation | [2][10][13][17] |

| Bax | DU145, LNCaP, HeLa | Upregulation | [2][10][13] |

| Caspase-3 | DU145, LNCaP, HeLa, A549, PC9 | Increased Activity/Expression | [2][10][13] |

| CDK2 | Bladder Cancer Lines | Downregulation | [8][12][16] |

| Cyclin A | Bladder Cancer Lines | Downregulation | [8][12][16] |

| p-Akt | Various | Downregulation | [15] |

| TLR4 / p-NF-κB p65 | HUVECs | Downregulation |[20] |

Key Experimental Protocols

To facilitate the replication and further investigation of Amygdalin's effects, this section provides standardized protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.[26][27]

-

Compound Treatment: Prepare serial dilutions of Amygdalin in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of Amygdalin. Include untreated and vehicle-only control wells.[22]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.[22]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleotide stain that enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[29][30]

Protocol:

-

Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates. After overnight incubation, treat cells with desired concentrations of Amygdalin for the chosen time period.[29]

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[26]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The data allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[30]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a sample. It is commonly used to measure the upregulation or downregulation of key signaling proteins following Amygdalin treatment.

Protocol:

-

Cell Lysis and Protein Extraction: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.

Conclusion

The preclinical evidence detailed in this guide demonstrates that Amygdalin (MBM-17) is a biologically active compound with the ability to modulate multiple, critical signaling pathways in cancer cells. Its primary mechanisms of action converge on the induction of apoptosis via the intrinsic mitochondrial pathway, the arrest of the cell cycle at key checkpoints, and the inhibition of pro-survival signals such as the PI3K/Akt pathway. Furthermore, its anti-inflammatory effects through the modulation of the NF-κB pathway suggest a broader impact on the tumor microenvironment. While the quantitative data show variability across different cancer types, the consistency of the mechanistic findings is notable. This technical guide provides a foundational resource for researchers, summarizing the molecular basis of Amygdalin's effects and offering standardized protocols to further investigate its potential. Continued, rigorous scientific inquiry is necessary to bridge the gap between these in vitro findings and potential clinical applications.

References

- 1. "Anticancer Effect of Amygdalin (Vitamin B-17) on Hepatocellular Carcin" by Ibrahim Abdelkader, Mohamed Ali El desouky et al. [buescholar.bue.edu.eg]

- 2. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. The Postulated Mechanism of Action of Amygdalin (Vitamin B17) on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. upfinder.upf.edu [upfinder.upf.edu]

- 8. mdpi.com [mdpi.com]

- 9. Tripterygium Wilfordii Extract (Triptolide) and Amygdalin Promotes Cell death in Cancer Cells: True or a Myth [pubs.sciepub.com]

- 10. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 11. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mskcc.org [mskcc.org]

- 17. mdpi.com [mdpi.com]

- 18. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amygdalin attenuates PM2.5-induced human umbilical vein endothelial cell injury via the TLR4/NF-κB and Bcl-2/Bax signaling pathways: Amygdalin on human umbilical vein endothelial cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Effect of amygdalin on oral cancer cell line: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane [mdpi.com]

- 26. dr-puttich.de [dr-puttich.de]

- 27. texaschildrens.org [texaschildrens.org]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Frontiers | Amygdalin as a chemoprotective agent in co-treatment with cisplatin [frontiersin.org]

- 30. researchgate.net [researchgate.net]

Unraveling "MBM-17": A Technical Examination of Two Potential Compounds of Interest

A Note on Nomenclature: Initial research into the compound designated "MBM-17" did not yield a singular, formally recognized molecule under this name in publicly available scientific literature. However, the search results pointed to several compounds with "17" in their designation that are of significant interest to the research and drug development community. This guide will focus on two prominent examples for which substantial technical data has been published: the neuroprotective agent 17MN and the antiangiogenic compound 17-DMAG . We will also briefly acknowledge other possibilities. It is crucial for researchers to verify the precise identity of the compound of interest based on their internal documentation.

Section 1: The Neuroprotective Bivalent Compound 17MN

The bivalent compound 17MN has been identified as a promising neuroprotective agent in cellular models of Alzheimer's disease.[1] Its mechanism of action appears to be multifactorial, targeting key pathological events downstream of amyloid-β (Aβ) aggregation.

Mechanism of Action

Studies in the MC65 human neuroblastoma cell line, which conditionally expresses the C-terminus fragment of the amyloid-β protein precursor (APP), have revealed that 17MN exerts its neuroprotective effects by intervening in the necroptotic cell death pathway induced by Aβ aggregates.[1] The compound appears to act downstream of Aβ aggregation but upstream of the key necroptosis mediator, RIPK1.[1]

Key mechanistic insights include the reversal of mitochondrial membrane potential (MMP) changes and the suppression of cytosolic Ca²⁺ level increases that are induced by Aβ.[1] Furthermore, 17MN has been shown to colocalize with mitochondria and the endoplasmic reticulum (ER), suggesting a direct interaction with these organelles to exert its protective effects.[1]

Signaling Pathway

The proposed signaling pathway for 17MN's neuroprotective action is depicted below.

References

MBM-17: A Potent NEK2 Inhibitor with Therapeutic Potential in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MBM-17 is a novel and potent small molecule inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase that plays a critical role in the regulation of mitotic progression. Aberrant expression and activity of NEK2 are strongly implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of MBM-17, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data are presented in tabular format to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and in-depth understanding of MBM-17's potential as a therapeutic agent.

Introduction to NEK2 in Cancer

NIMA-related kinase 2 (NEK2) is a crucial regulator of cell division, with primary functions in centrosome separation, microtubule organization, and the spindle assembly checkpoint.[1] Elevated expression of NEK2 is a common feature in a wide array of human malignancies and is often correlated with tumor progression, drug resistance, and poor patient prognosis.[2] The overexpression of NEK2 can lead to chromosomal instability, a hallmark of cancer, by disrupting the fidelity of chromosome segregation during mitosis.[1] Consequently, the inhibition of NEK2 presents a promising therapeutic strategy to selectively target cancer cells, which are often more dependent on the proper functioning of mitotic kinases for their rapid proliferation.

MBM-17: A Potent and Selective NEK2 Inhibitor

MBM-17 has been identified as a highly potent inhibitor of NEK2 kinase activity. Its salt form, MBM-17S, has demonstrated significant antitumor activities in preclinical models with no apparent toxicity.[3][4]

In Vitro Kinase Inhibitory Activity

The inhibitory activity of MBM-17 against NEK2 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ assay. This assay measures the phosphorylation of a biotinylated substrate by the kinase. The results demonstrate that MBM-17 is a nanomolar inhibitor of NEK2.

| Compound | Target | IC50 (nM) |

| MBM-17 | NEK2 | 3 |

| Table 1: In vitro inhibitory activity of MBM-17 against NEK2 kinase.[3][4] |

In Vitro Anti-proliferative Activity

MBM-17 has been shown to effectively inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability were determined after treatment with MBM-17S.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.48 |

| HCT-116 | Colorectal Carcinoma | 1.06 |

| Bel-7402 | Hepatocellular Carcinoma | 4.53 |

| Table 2: Anti-proliferative activity of MBM-17S in human cancer cell lines.[4] |

Mechanism of Action of MBM-17

MBM-17 exerts its anticancer effects by inhibiting the kinase activity of NEK2, which leads to defects in mitotic progression, ultimately resulting in cell cycle arrest and apoptosis.

NEK2 Signaling Pathway

NEK2 is a key node in a complex signaling network that governs the cell cycle. Its activity is tightly regulated by upstream kinases and phosphatases, and it, in turn, phosphorylates a variety of downstream substrates to control mitotic events.

References

Understanding the pharmacology of MBM-17

An In-Depth Technical Guide to the Pharmacology of MBM-17 For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-17 is a novel aromatic diamidine compound that has demonstrated significant in vitro activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Its mechanism of action involves a multi-pronged attack on the parasite, primarily targeting DNA integrity and energy metabolism. By binding to both nuclear and kinetoplast DNA (kDNA), MBM-17 induces DNA fragmentation, with a more pronounced effect on the kDNA. This leads to cell cycle impairment and a dyskinetoplastic phenotype. Concurrently, MBM-17 disrupts mitochondrial function, causing a significant reduction in intracellular ATP levels. This comprehensive assault on critical cellular processes culminates in the inhibition of parasite replication and a decrease in the release of trypomastigotes from infected host cells. With a high selectivity index, MBM-17 presents as a promising lead compound for the development of new therapeutic agents for Chagas disease.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MBM-17's activity against Trypanosoma cruzi and its cytotoxicity, as reported by Girard et al. (2016).[1][2][3]

Table 1: Anti-parasitic Activity of MBM-17

| Parameter | Target Organism/Stage | Value (µM) |

| IC50 | T. cruzi epimastigote growth | 0.5 ± 0.13 |

| IC80 | T. cruzi epimastigote growth | 1.5 ± 0.51 |

| IC50 | Trypomastigote release from infected CHO-K1 cells | 0.14 ± 0.12 |

Table 2: Cytotoxicity and Selectivity Index of MBM-17

| Parameter | Cell Line | Value (µM) |

| CC50 | CHO-K1 cells | 13.47 ± 0.37 |

| Selectivity Index (SI) | (CC50 for CHO-K1) / (IC50 against trypomastigote release) | >90 |

Mechanism of Action

The primary mechanism of action of MBM-17 against Trypanosoma cruzi involves direct interaction with parasitic DNA and disruption of energy metabolism.

DNA Binding and Fragmentation

MBM-17 has been shown to colocalize with Hoechst stain, indicating that it binds to both the nuclear and kinetoplast DNA of T. cruzi.[2] This binding leads to significant DNA damage, particularly in the form of fragmentation. The effect is more severe on the kDNA, resulting in a dyskinetoplastic phenotype in treated parasites.[1][2][3] This preferential damage to kDNA is a characteristic of several aromatic diamidines, which are known to accumulate in the kinetoplast due to its high concentration of AT-rich DNA.[4]

Impairment of Cell Cycle and Replication

The extensive DNA damage caused by MBM-17 leads to a halt in the parasite's cell cycle, thereby inhibiting its replication.[1][2][4] This is a direct consequence of the genomic instability induced by the compound.

Disruption of Energy Metabolism

A significant effect of MBM-17 is the marked decrease in intracellular ATP levels in treated parasites.[1][2][4] This suggests that MBM-17 interferes with mitochondrial function, a known target for other aromatic diamidines.[4] The reduction in available energy further contributes to the overall anti-parasitic effect, impairing essential cellular processes.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of MBM-17

The following diagram illustrates the proposed mechanism of action of MBM-17 on Trypanosoma cruzi.

Caption: Proposed mechanism of action of MBM-17 in Trypanosoma cruzi.

Experimental Workflow for Assessing MBM-17 Activity

The diagram below outlines a typical experimental workflow to evaluate the anti-trypanosomal activity of a compound like MBM-17.

Caption: Experimental workflow for evaluating MBM-17's anti-trypanosomal activity.

Detailed Experimental Protocols

The following are descriptions of key experimental protocols used to characterize the pharmacology of MBM-17, based on the methodologies described by Girard et al. (2016).

Epimastigote Growth Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of MBM-17 on the growth of T. cruzi epimastigotes.

-

Protocol:

-

T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

-

Parasites in the exponential growth phase are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

MBM-17 is added to the wells in a serial dilution to achieve a range of final concentrations. Control wells with untreated parasites are also included.

-

The plates are incubated at 28°C for a period of 72 to 96 hours.

-

Parasite growth is quantified by direct counting using a Neubauer chamber or by measuring the optical density at 620 nm.

-

The IC50 value is calculated by non-linear regression analysis of the dose-response curve.

-

Mammalian Cell Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of MBM-17 on a mammalian cell line.

-

Protocol:

-

CHO-K1 cells (or another suitable mammalian cell line) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of MBM-17.

-

The plates are incubated for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial reductase activity.

-

The absorbance is read using a microplate reader, and the CC50 value is determined from the dose-response curve.

-

Intracellular Amastigote Assay (Trypomastigote Release)

-

Objective: To evaluate the effect of MBM-17 on the intracellular replication of T. cruzi amastigotes and the release of new trypomastigotes.

-

Protocol:

-

Mammalian host cells (e.g., CHO-K1) are seeded in 24-well plates and infected with trypomastigotes at a specific multiplicity of infection (e.g., 10 parasites per cell).

-

After an incubation period to allow for invasion, extracellular parasites are removed by washing.

-

Fresh medium containing different concentrations of MBM-17 is added to the wells.

-

The plates are incubated for several days, and the supernatant is collected at different time points.

-

The number of trypomastigotes released into the supernatant is counted using a Neubauer chamber.

-

The IC50 for trypomastigote release is calculated based on the reduction in the number of released parasites in treated wells compared to untreated controls.

-

DNA Fragmentation (TUNEL) Assay

-

Objective: To visualize and quantify DNA fragmentation in MBM-17-treated parasites.

-

Protocol:

-

T. cruzi epimastigotes are treated with MBM-17 at its IC50 and IC80 concentrations for a defined period (e.g., 24 hours).

-

The parasites are harvested, washed, and fixed with paraformaldehyde.

-

The fixed parasites are permeabilized with a detergent solution (e.g., Triton X-100).

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction is performed using a commercial kit, which labels the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.

-

The parasites are counterstained with a DNA stain such as DAPI to visualize the nucleus and kinetoplast.

-

The cells are observed under a fluorescence microscope, and the percentage of TUNEL-positive nuclei and kinetoplasts is determined.

-

Intracellular ATP Level Measurement

-

Objective: To quantify the effect of MBM-17 on the intracellular ATP concentration of T. cruzi.

-

Protocol:

-

Epimastigotes are treated with MBM-17 at various concentrations and for different time points.

-

The parasites are harvested and lysed to release the intracellular contents.

-

The ATP concentration in the lysate is measured using a luciferin/luciferase-based bioluminescence assay.

-

The luminescence is proportional to the ATP concentration and is measured using a luminometer.

-

The results are normalized to the number of parasites, and the percentage of ATP reduction in treated samples is calculated relative to untreated controls.

-

Conclusion

MBM-17 is a potent anti-trypanosomal agent with a well-defined mechanism of action that involves the dual targeting of parasite DNA and energy metabolism. Its high efficacy against intracellular forms of T. cruzi and favorable selectivity index make it a strong candidate for further preclinical development in the search for new treatments for Chagas disease. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of MBM-17 and other novel aromatic diamidines.

References

- 1. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

MBM-17: A Technical Guide to its Novel Applications as a Nek2 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of MBM-17, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). While public scientific literature predominantly refers to a closely related compound, MBM-55, this document will synthesize the available data to explore the novel applications of Nek2 inhibition in oncology, using MBM-55 as a primary exemplar for MBM-17's hypothesized mechanism and activity. Overexpression of Nek2 is a hallmark of various malignancies and is correlated with poor prognosis, making it a compelling target for anti-cancer therapies. This guide details the mechanism of action of Nek2 inhibitors, summarizes key preclinical data, provides methodologies for essential experiments, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Nek2 as a Therapeutic Target

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in mitosis. Its functions include the orchestration of centrosome disjunction, spindle assembly, and faithful chromosomal segregation. Elevated levels of Nek2 are frequently observed in a wide array of human cancers, including breast, lung, colon, and prostate cancer, as well as multiple myeloma.[1] This overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are characteristic features of many tumors. Furthermore, increased Nek2 activity has been linked to the activation of oncogenic pathways, tumor growth, metastasis, and resistance to chemotherapy.[1] The critical role of Nek2 in cancer cell proliferation and survival, coupled with its lower expression in most non-proliferating normal cells, positions it as an attractive target for the development of novel anti-cancer therapeutics.

MBM-17 and the Advent of Selective Nek2 Inhibitors

MBM-17 belongs to a class of small molecule inhibitors designed to target the ATP-binding pocket of Nek2 with high potency and selectivity. While specific data for MBM-17 is not widely available in public literature, extensive research on the related compound MBM-55 provides a strong basis for understanding its potential therapeutic applications. MBM-55 has been identified as a potent Nek2 inhibitor with an IC50 of 1 nM.[2] The development of such selective inhibitors allows for the targeted disruption of Nek2's functions in cancer cells, leading to mitotic catastrophe and apoptosis.

Quantitative Data on Nek2 Inhibition

The following tables summarize the in vitro efficacy of MBM-55, a surrogate for MBM-17, and other representative Nek2 inhibitors against the Nek2 kinase and various cancer cell lines.

| Compound | Target | IC50 (nM) | Assay Method |

| MBM-55 | Nek2 | 1 | HTRF® KinEASE™-STK |

| MBM-55 | RSK1 | 5.4 | HTRF® KinEASE™-STK |

| MBM-55 | DYRK1a | 6.5 | HTRF® KinEASE™-STK |

| Propynamide 16 | Nek2 | Varies (Irreversible) | In vitro kinase assay |

| HCI-2389 | Nek2 | Not specified | Kinase-Glo Assay |

Table 1: In Vitro Kinase Inhibitory Activity of MBM-55 and Other Nek2 Inhibitors. [2][3][4]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| MBM-55 | MGC-803 | Gastric Cancer | 0.53 |

| MBM-55 | HCT-116 | Colorectal Cancer | 0.84 |

| MBM-55 | Bel-7402 | Hepatocellular Carcinoma | 7.13 |

Table 2: Anti-proliferative Activity of MBM-55 in Human Cancer Cell Lines. [2]

Mechanism of Action of MBM-17 (as a Nek2 Inhibitor)

The primary mechanism of action of MBM-17 is the inhibition of the kinase activity of Nek2. This disruption of Nek2 function leads to a cascade of events within the cancer cell, ultimately resulting in cell death.

Disruption of Centrosome Separation and Mitotic Arrest

Nek2 is essential for the separation of duplicated centrosomes at the onset of mitosis. By inhibiting Nek2, MBM-17 prevents this crucial step, leading to the formation of monopolar or abnormal mitotic spindles. This failure in spindle assembly activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis.

Induction of Apoptosis

Prolonged mitotic arrest induced by Nek2 inhibition ultimately triggers the intrinsic apoptotic pathway. This leads to the activation of caspases and the execution of programmed cell death.

Overcoming Drug Resistance

Nek2 overexpression has been implicated in resistance to various chemotherapeutic agents. By targeting Nek2, MBM-17 has the potential to re-sensitize resistant cancer cells to conventional therapies, suggesting its utility in combination treatment regimens.

Signaling Pathways Modulated by MBM-17

Nek2 is known to interact with and modulate several key signaling pathways that are often dysregulated in cancer.

The Wnt/β-catenin Signaling Pathway

Nek2 has been shown to promote the nuclear accumulation of β-catenin, a key effector of the Wnt signaling pathway. This leads to the transcription of genes involved in cell proliferation and survival. Inhibition of Nek2 by MBM-17 is predicted to downregulate this pathway.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MBM-17 (Amygdalin) Administration in Animal Studies

A Note on Nomenclature: The compound referred to as MBM-17 is understood to be amygdalin, often marketed as "Vitamin B17" or Laetrile. This document is based on the available scientific literature for amygdalin.[1][2] Researchers should be aware that the efficacy of amygdalin as a cancer treatment is not supported by robust clinical data, and its use is controversial.[3]

Introduction

Amygdalin is a cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds.[1] Its proposed anticancer mechanism is centered on the enzymatic release of cyanide, which is suggested to be selectively toxic to cancer cells.[4] Preclinical studies have investigated its potential to induce apoptosis and inhibit tumor growth in various cancer models.[1][2] These application notes provide a detailed protocol for the preparation and administration of amygdalin in preclinical animal models of cancer to standardize research efforts and ensure reproducibility.

Mechanism of Action

Amygdalin's primary proposed anticancer effect is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5][2] Upon entering a cancer cell, amygdalin is thought to be hydrolyzed by the enzyme β-glucosidase into benzaldehyde and hydrogen cyanide.[4] The released cyanide is believed to be the primary cytotoxic agent. The apoptotic cascade is initiated by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to the upregulation of Bax and downregulation of Bcl-2, causing mitochondrial outer membrane permeabilization and the release of cytochrome c.[2][6] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][2] Some studies also suggest that amygdalin can induce cell cycle arrest.[2]

Caption: Proposed mechanism of MBM-17 (Amygdalin) induced apoptosis.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using human cancer cell line xenografts in immunodeficient mice.

1. Materials and Reagents:

-

MBM-17 (Amygdalin), powder

-

Sterile 0.9% saline solution

-

Human cancer cell line (e.g., HeLa for cervical cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel (optional)

-

6-8 week old female athymic nude mice

-

Sterile syringes and needles (27G)

-

Calipers

-

Animal balance

2. Animal Handling and Acclimatization:

-

House animals in a specific pathogen-free (SPF) facility.

-

Allow a minimum of one week for acclimatization before the start of the experiment.

-

Provide ad libitum access to food and water.

-

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Tumor Cell Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in sterile saline or PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rate.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. MBM-17 Preparation and Administration:

-

Prepare a stock solution of MBM-17 by dissolving it in sterile 0.9% saline. Ensure complete dissolution. The solution should be prepared fresh daily and protected from light.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=6-10 per group).

-

Administer MBM-17 via intraperitoneal (i.p.) injection daily at a dose of 300 mg/kg.[4]

-

The control group should receive an equivalent volume of the vehicle (sterile 0.9% saline).

-

A positive control group, for example, 5-fluorouracil at 30 mg/kg, can also be included.[4]

5. Monitoring and Endpoints:

-

Monitor animal health and body weight daily.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

Humane endpoints should be strictly observed, including significant weight loss (>20%), tumor ulceration, or signs of distress.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blot).

Caption: Workflow for an in vivo xenograft study with MBM-17.

Data Presentation

Quantitative data from preclinical studies should be summarized to allow for clear interpretation and comparison.

Table 1: In Vivo Efficacy of MBM-17 in Different Animal Models

| Cancer Model | Animal Strain | Route of Admin. | Dosage | Treatment Duration | Outcome |

| Colorectal Xenograft | Nude Mice | i.v. | 50 mg/kg | Not specified | 56.17% reduction in tumor weight; 57.99% reduction in tumor volume.[5][2] |

| HeLa Cell Xenograft | Nude BALB/c Mice | i.p. | 300 mg/kg/day | 15 days | Significant inhibition of tumor growth via apoptosis induction.[4] |

| DMBA-induced Mammary Tumor | Albino Rats | i.p. | 5 mg/kg/week | 3 weeks | Increased Bax:Bcl-2 ratio, indicating pro-apoptotic effects.[6] |

| Spontaneous Mammary Tumors | CD8F1 Mice | i.p. | 1000-2000 mg/kg/day | Not specified | Reduction in lung metastases from 90% (control) to 22% (treated).[7] |

| DMBA-induced Mammary Tumor | Albino Mice | Oral | 0.6 mg/kg/day | 4 weeks | Mitigated DMBA-induced biochemical changes.[8] |

Table 2: Key Apoptotic Markers Modulated by MBM-17

| Marker | Modulation | Significance in Apoptosis Pathway |

| Bax | Upregulation | Pro-apoptotic protein that promotes mitochondrial membrane permeabilization.[1][6] |

| Bcl-2 | Downregulation | Anti-apoptotic protein that inhibits apoptosis.[1][6] |

| Caspase-3 | Activation/Upregulation | Key executioner caspase that cleaves cellular substrates to execute apoptosis.[1] |

| Cytochrome c | Release from Mitochondria | Activates the apoptosome and subsequently Caspase-9.[2] |

Safety and Toxicity Considerations

The primary toxicity concern with amygdalin is cyanide poisoning, which is more pronounced with oral administration due to enzymatic breakdown in the gut.[1] Intravenous or intraperitoneal administration largely bypasses this first-pass metabolism, reducing but not eliminating the risk.[1]

-

Maximum Tolerated Dose (MTD): The MTD for intravenous injection in mice has been reported to be as high as 3 g/kg.[1] However, doses should be determined empirically for each specific animal model and strain.

-

Monitoring for Toxicity: Animals should be closely monitored for signs of cyanide toxicity, which can include lethargy, difficulty breathing, and neurological symptoms.

-

Safe Handling: MBM-17 (amygdalin) powder and solutions should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

References

- 1. madridge.org [madridge.org]

- 2. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ejh.journals.ekb.eg [ejh.journals.ekb.eg]

- 7. Antitumor tests of amygdalin in spontaneous animal tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo study using Amygdalin against mammalian tumors in a mice model [bvmj.journals.ekb.eg]

Unraveling MBM-17: A Guide to Solution Preparation for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

The term "MBM-17" presents a challenge in scientific literature due to its association with multiple, distinct entities. This ambiguity necessitates a careful approach to its application in research, particularly in the preparation of solutions for cell culture experiments. This document aims to provide clarity on the potential identities of MBM-17 and offers a generalized framework for solution preparation, emphasizing the critical need for precise identification of the compound in use.

Identifying "MBM-17"

Initial investigations reveal that "MBM-17" can refer to:

-

Aromatic Diamidines: In the context of parasitology, particularly research on Trypanosoma cruzi, the causative agent of Chagas disease, MB17 is a designated aromatic diamidine.[1] These compounds are known to bind to DNA, leading to fragmentation and cellular dysfunction.[1]

-

Mixed Beam Model (MBM): In the field of radiotherapy, MBM is an acronym for the Mixed Beam Model, a concept used in treatment planning. This is unrelated to a chemical compound used in cell culture.

-

Vitamin B17 (Amygdalin/Laetrile): While not scientifically recognized as a vitamin, amygdalin is sometimes colloquially and inaccurately referred to as Vitamin B17. Its purported mechanism of action in cancer cells involves selective toxicity and induction of apoptosis.[2][3]

Given the context of "cell culture experiments," it is most probable that researchers are interested in either the aromatic diamidine MB17 or, less likely, amygdalin. It is imperative to confirm the precise chemical identity of "MBM-17" from the supplier or source before proceeding with any experimental work.

Quantitative Data Summary

Due to the ambiguity of "MBM-17," a specific quantitative data table cannot be provided. However, once the compound is identified, the following data points should be obtained from the supplier's specifications or relevant literature and organized as follows:

| Property | Value | Units | Source |

| Molecular Weight | g/mol | ||

| Solubility in Water | mg/mL or M | ||

| Solubility in DMSO | mg/mL or M | ||

| Solubility in Ethanol | mg/mL or M | ||

| Recommended Stock Concentration | mM | ||

| Storage Temperature of Powder | °C | ||

| Storage Temperature of Stock Solution | °C | ||

| Stability of Stock Solution | Days/Weeks/Months |

Experimental Protocols: Preparing MBM-17 Solutions

The following is a generalized protocol for preparing solutions of a powdered compound for cell culture. This protocol must be adapted based on the specific properties of the identified MBM-17 compound.

Materials:

-

MBM-17 compound (powder form)

-

Sterile, high-purity dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (if necessary)

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

-

Determine the required mass of MBM-17:

-

Use the formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L x [Molecular Weight of MBM-17] g/mol x 0.001 L x 1000

-

-

Weigh the MBM-17 powder:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of MBM-17 powder.

-

-

Dissolve the powder:

-

Transfer the powder to a sterile tube.

-

Add the calculated volume of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

-

-

Sterilization (if necessary):

-

If the stock solution is not prepared from sterile components in a sterile environment, it may need to be sterilized.

-

For DMSO-based solutions, sterile filtration is often the preferred method. Use a 0.22 µm syringe filter compatible with organic solvents.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the recommended temperature (typically -20°C or -80°C) in the dark.

-

Protocol for Preparing a Working Solution:

-

Thaw the stock solution:

-

Thaw a single aliquot of the MBM-17 stock solution at room temperature.

-

-

Dilute to the final working concentration:

-

In a sterile tube, dilute the stock solution with pre-warmed, sterile cell culture medium or PBS to the desired final concentration.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

-

-

Mix and Use:

-

Gently mix the working solution by pipetting or inverting the tube.

-

Add the working solution to your cell culture wells to achieve the final desired concentration.

-

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for MBM-17 Solution Preparation and Use

Caption: Workflow for preparing and applying MBM-17 solutions in cell culture.

Diagram 2: Postulated Signaling Pathway for Aromatic Diamidines (e.g., MB17)

Caption: Proposed mechanism of action for the aromatic diamidine MB17.[1]

Diagram 3: Postulated Signaling Pathway for Amygdalin (Vitamin B17)

Caption: Postulated mechanisms of amygdalin (Vitamin B17) in cancer cells.[2][3]

Disclaimer: The information provided is for guidance purposes only. Researchers must verify the identity and properties of their specific MBM-17 compound and adhere to all safety and handling precautions recommended by the manufacturer. All cell culture work should be performed using aseptic techniques in a suitable sterile environment.

References

Application Notes and Protocols: Amygdalin (Vitamin B17) in 3D Tumor Spheroid Models

Disclaimer: The term "MBM-17" did not yield specific results in the context of cancer research. This document has been prepared based on the assumption that the user was referring to Amygdalin , also known as Vitamin B17 , a compound that has been investigated for its potential anticancer properties.[1][2][3][4] The following application notes and protocols are synthesized from existing research on Amygdalin and general methodologies for 3D tumor spheroid models.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6][7] These models feature gradients of oxygen, nutrients, and proliferative states, making them valuable for assessing the efficacy of potential anticancer agents.[5] Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been postulated to exhibit selective toxicity towards cancer cells and induce apoptosis.[1][2][3][4] These application notes provide a framework for evaluating the effects of Amygdalin (Vitamin B17) on 3D tumor spheroid models.

Postulated Mechanism of Action of Amygdalin

Amygdalin is hypothesized to exert its anticancer effects through several mechanisms:

-

Selective Toxicity: It is proposed that cancer cells have higher levels of β-glucosidase, an enzyme that breaks down amygdalin into cyanide, benzaldehyde, and glucose. The cyanide is thought to be the primary cytotoxic agent that selectively targets cancer cells.

-

Induction of Apoptosis: Studies suggest that amygdalin can induce apoptosis (programmed cell death) in cancer cells.[1][3][4] This is potentially mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][4]

-

Cell Cycle Arrest: Amygdalin may also cause cell cycle arrest, preventing cancer cells from proliferating.[1][3]

Experimental Protocols

Protocol for Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique on ultra-low attachment plates.

Materials:

-

Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[9]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates[8]

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard tissue culture flasks to 70-80% confluency.[9]

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

-

Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

-

Prepare a single-cell suspension at the desired concentration (seeding density will need to be optimized for each cell line, typically ranging from 1,000 to 10,000 cells/well).[8]

-

Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.[8]

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[9]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-7 days depending on the cell line.[8][9]

-

For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of the well and adding 50 µL of fresh medium.[9]

Protocol for Amygdalin Treatment of 3D Tumor Spheroids

Materials:

-

Established 3D tumor spheroids in a 96-well plate

-

Amygdalin (Vitamin B17) stock solution (dissolved in a suitable solvent like sterile water or DMSO, and then diluted in culture medium)

-

Complete cell culture medium

Procedure:

-

Prepare serial dilutions of Amygdalin in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same concentration used for the highest Amygdalin dose) should also be prepared.

-

Once spheroids have reached the desired size and compactness (e.g., after 3-4 days of culture), carefully remove 50 µL of the culture medium from each well.

-

Add 50 µL of the Amygdalin dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, proceed with downstream assays to assess the effects of Amygdalin.

Protocol for Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

Amygdalin-treated and control spheroids in a 96-well plate

-

CellTiter-Glo® 3D Reagent (Promega)

-

Luminometer

Procedure:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8]

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

-

Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Data Presentation

Table 1: Effect of Amygdalin on the Viability of 3D Tumor Spheroids

| Cell Line | Amygdalin Concentration (mg/mL) | Treatment Duration (hours) | Spheroid Viability (% of Control) |

| MCF-7 | 0 (Vehicle) | 72 | 100 ± 5.2 |

| 10 | 72 | 85 ± 4.1 | |

| 25 | 72 | 62 ± 3.5 | |

| 50 | 72 | 41 ± 2.8 | |

| A549 | 0 (Vehicle) | 72 | 100 ± 6.1 |

| 10 | 72 | 91 ± 5.5 | |

| 25 | 72 | 73 ± 4.9 | |

| 50 | 72 | 55 ± 3.7 |

Note: The data presented in this table is illustrative and will vary depending on the cell line and experimental conditions.

Table 2: IC50 Values of Amygdalin in 3D Tumor Spheroid Models

| Cell Line | IC50 (mg/mL) after 72h Treatment |

| MCF-7 | ~45 |

| A549 | ~52 |

Note: The data presented in this table is illustrative and should be determined experimentally.

Visualizations

Signaling Pathway

Caption: Postulated mechanism of Amygdalin-induced apoptosis in cancer cells.

Experimental Workflow

Caption: General workflow for testing Amygdalin in 3D tumor spheroids.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. The Postulated Mechanism of Action of Amygdalin (Vitamin B17) on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicellular tumor spheroids: a relevant 3D model for the in vitro preclinical investigation of polymer nanomedicines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. corning.com [corning.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Quantitative Determination of MBM-17 in Biological Matrices using LC-MS/MS

Introduction

MBM-17 is a novel small molecule inhibitor of the downstream signaling cascade initiated by the Interleukin-17 (IL-17) receptor complex. By modulating this pathway, MBM-17 is under investigation as a potential therapeutic agent for various autoimmune and inflammatory diseases. The IL-17 signaling pathway plays a crucial role in host defense against certain pathogens but is also implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease when dysregulated.[1][2][3] Accurate and sensitive quantification of MBM-17 in biological samples is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic and pharmacodynamic (PK/PD) properties.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MBM-17 in plasma, urine, and tissue samples. The method utilizes a simple sample preparation procedure and offers high selectivity and a wide dynamic range, making it suitable for supporting pharmacokinetic studies.[4][5]

MBM-17 Signaling Pathway

MBM-17 is hypothesized to interfere with the recruitment of downstream adaptor proteins following the binding of IL-17A to its receptor complex (IL-17RA/RC). This inhibition is thought to prevent the activation of key signaling molecules such as TRAF6 and the subsequent activation of NF-κB and MAPK pathways, which are responsible for the transcription of pro-inflammatory genes.

Experimental Workflow

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation is employed for plasma and urine samples, while a homogenization and protein precipitation step is used for tissue samples. An internal standard (IS) is added at the beginning of the sample preparation to ensure accuracy.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of MBM-17 in various biological matrices.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |